Aqueous Solubility: Hydrochloride Salt vs. Carboxylic Acid Analog
The hydrochloride salt of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine demonstrates dramatically superior aqueous solubility compared to its 1-carboxylic acid derivative. The free base form (which serves as a baseline for the even more soluble hydrochloride) exhibits a calculated ESOL solubility of 42.1 mg/mL (0.342 mol/L), classifying it as highly soluble . In contrast, the 1-carboxylic acid derivative (CAS 1368103-13-2) shows a calculated solubility of only 4.5 g/L (4.5 mg/mL) at 25 °C . This represents a greater than 9-fold difference in solubility, making the hydrochloride salt the preferred building block for reactions conducted in aqueous media.
| Evidence Dimension | Aqueous Solubility (mg/mL) |
|---|---|
| Target Compound Data | 42.1 mg/mL (free base); Hydrochloride salt expected to be significantly higher |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid: 4.5 mg/mL |
| Quantified Difference | >9.3-fold higher solubility for the target compound's free-base form; salt form is predicted to further increase this gap. |
| Conditions | Calculated ESOL model (Delaney JS. 2004) for free base; ACD/Labs predicted solubility at 25 °C for the carboxylic acid. |
Why This Matters
For chemists designing aqueous-phase reactions or biological assays, the >9-fold solubility advantage of the hydrochloride salt over the carboxylic acid derivative directly translates to higher achievable concentrations and broader experimental latitude.
